Product packaging for 5-(Bromomethyl)-2-phenyloxazole(Cat. No.:CAS No. 80281-50-1)

5-(Bromomethyl)-2-phenyloxazole

Cat. No.: B3155539
CAS No.: 80281-50-1
M. Wt: 238.08 g/mol
InChI Key: ZRDAKARAOUNJJT-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules, establishing it as a "prime skeleton for drug discovery". nih.gov The significance of oxazole heterocycles stems from their remarkable chemical and structural diversity, which allows them to interact with a broad spectrum of enzymes and receptors within biological systems through various non-covalent interactions. nih.govmuseonaturalistico.it

The inherent biological activities of oxazole-containing compounds are vast and well-documented. researchgate.net They have been shown to exhibit a wide range of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. nih.govmuseonaturalistico.it This versatility makes oxazole derivatives attractive targets for medicinal chemists aiming to develop new therapeutic agents to address a multitude of diseases. museonaturalistico.it The synthesis of diverse oxazole derivatives is a key objective for researchers, as it expands the chemical space available for drug discovery efforts. museonaturalistico.itmuseonaturalistico.it The development of efficient synthetic methods is crucial for generating libraries of these compounds for biological screening. museonaturalistico.it

Several classical and modern methods for oxazole synthesis have been developed, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various cycloisomerization reactions. ijpsonline.comijpsonline.com The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com The van Leusen synthesis, on the other hand, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for constructing the oxazole ring from aldehydes. ijpsonline.comsemanticscholar.org More recent approaches focus on green chemistry principles, employing methods like microwave-assisted synthesis and the use of ionic liquids to improve efficiency and reduce waste. ijpsonline.comvulcanchem.com

The Strategic Importance of Bromomethyl Functionality as a Synthetic Handle

The bromomethyl group (-CH2Br) is a highly valuable functional group in synthetic organic chemistry due to its reactivity as an electrophilic building block. Its strategic importance lies in its ability to act as a "synthetic handle," allowing for the facile introduction of a wide variety of other functional groups through nucleophilic substitution reactions. vulcanchem.com This versatility makes bromomethyl-containing compounds key intermediates in the construction of more complex molecular architectures. nih.gov

The carbon-bromine bond in a bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a broad range of chemical transformations. For instance, bromomethyl groups readily react with amines to form aminomethyl derivatives, with thiolates to form thiomethyl ethers, and with carboxylates to form ester linkages. This capacity for straightforward functionalization is crucial in fields like drug discovery, where the ability to generate a diverse library of analogues from a common precursor is essential for structure-activity relationship (SAR) studies. vulcanchem.comresearchgate.net

Furthermore, the bromomethyl group can participate in the formation of new heterocyclic and carbocyclic rings. nih.gov Its utility is not limited to simple substitutions; it can be involved in more complex reaction cascades, further expanding its synthetic potential. The strategic placement of a bromomethyl group on a molecule, such as an oxazole ring, provides a direct route to modify the parent scaffold and explore the chemical space around it. The use of bromomethylated precursors is a common strategy for the late-stage functionalization of molecules, including the immobilization of compounds onto solid supports. mdpi.com

Research Trajectories and Academic Imperatives for 5-(Bromomethyl)-2-phenyloxazole

The research interest in this compound is driven by the synergistic combination of its two key structural features: the biologically significant 2-phenyloxazole (B1349099) core and the synthetically versatile bromomethyl handle. This positions the molecule as a highly valuable starting material for the synthesis of novel, polysubstituted oxazole derivatives with potential applications in medicinal chemistry and materials science.

Academic and industrial research is focused on utilizing this compound as a scaffold for generating libraries of new chemical entities. The primary research trajectory involves exploiting the reactivity of the bromomethyl group to introduce a wide range of substituents at the 5-position of the oxazole ring. By reacting this compound with various nucleophiles (e.g., amines, phenols, thiols), researchers can systematically modify the structure and investigate the impact of these modifications on biological activity. This approach is fundamental to the process of lead optimization in drug discovery.

The synthesis of this compound itself is an area of academic interest, with an imperative to develop efficient and regioselective synthetic routes. researchgate.net The development of such methods is crucial for ensuring a reliable supply of this key building block for further research. Moreover, the exploration of the reactivity of this compound in more complex, multi-step synthetic sequences is another important research direction. This could involve its use in the construction of fused heterocyclic systems or as a key component in the total synthesis of natural products containing the oxazole motif. The ultimate goal is to leverage the unique chemical properties of this compound to accelerate the discovery and development of new functional molecules.

Chemical Compound Information

Chemical NameMolecular FormulaMolar Mass ( g/mol )
This compoundC10H8BrNO238.08
5-Bromo-2-phenyloxazole (B1271533)C9H6BrNO224.06
2-phenyloxazoleC9H7NO145.16
Tosylmethyl isocyanideC9H9NO2S195.24
5-Bromomethyl-2-methyl-4-phenyloxazole (B8725060)C11H10BrNO252.11
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazoleC23H18BrNO416.30
6-Bromomethyl-4H-1,3-dioxinC5H7BrO2179.01
2-bromo-6-hydroxymethylpyridineC6H6BrNO188.02
2-bromo-6-chloromethylpyridineC6H5BrClN206.47
2,6-dibromopyridineC5H3Br2N236.89
Isopropylmagnesium chlorideC3H7ClMg102.85
Cyanuric chlorideC3Cl3N3184.40
GlycineC2H5NO275.07
4-methoxy benzoyl chlorideC8H7ClO2170.59
4-methoxy hippuric acidC10H11NO4209.20
Ethyl chloroformateC3H5ClO2108.52
N-methylmorpholineC5H11NO101.15
2-(4-methoxyphenyl)-5-oxazoloneC10H9NO3191.18
4-bis(methylthio)methylene-2-phenyloxazole-5-oneC12H11NO2S2281.35
1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzeneC12H15Br3410.96

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B3155539 5-(Bromomethyl)-2-phenyloxazole CAS No. 80281-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDAKARAOUNJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl 2 Phenyloxazole and Its Advanced Precursors

Strategies for the Construction of the Oxazole (B20620) Core

The formation of the 2,5-disubstituted oxazole scaffold is a well-established area of heterocyclic chemistry. Several classical and modern methods can be adapted to produce precursors for 5-(bromomethyl)-2-phenyloxazole.

The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles. nih.govmdpi.com Discovered by van Leusen and colleagues in 1972, this reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comwikipedia.org

In this [3+2] cycloaddition reaction, the deprotonated TosMIC acts as a three-atom synthon, attacking the aldehyde. nih.govmdpi.com This is followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of the toluenesulfinic acid (TosH) group under basic conditions yields the 5-substituted oxazole. nih.govorganic-chemistry.org To synthesize a precursor for the target molecule, benzaldehyde (B42025) would be reacted with a suitable isocyanide. The versatility of TosMIC has made it a key building block in the synthesis of various five-membered heterocycles, including oxazoles. mdpi.com Research has shown that this method is effective for a wide range of aromatic aldehydes, with variations using ionic liquids as solvents to prepare 4,5-disubstituted oxazoles. nih.govmdpi.com

Other cycloaddition reactions are also valuable for oxazole synthesis. pharmaguideline.com For instance, photoflow-mediated [3+2] cycloadditions between diazo compounds and nitriles offer a modern, scalable approach to producing various oxazoles. acs.org Hypervalent iodine reagents can also mediate oxidative cycloaddition reactions to form oxazoles from various substrates. thieme-connect.comnsf.gov

Table 1: Overview of Van Leusen Oxazole Synthesis

Reactants Key Reagent General Product Key Features
Aldehyde (e.g., Benzaldehyde)Tosylmethyl isocyanide (TosMIC)5-Substituted OxazoleBase-catalyzed [3+2] cycloaddition; proceeds via an oxazoline intermediate. nih.govorganic-chemistry.org
Aldehydes and Aliphatic HalidesTosMIC in Ionic Liquid4,5-Disubstituted OxazoleOne-pot synthesis with broad substrate scope. nih.govmdpi.com

One of the most direct methods for forming an oxazole ring is the intramolecular dehydration of a suitable acyclic precursor. The Robinson-Gabriel synthesis is the primary example of this strategy. synarchive.comwikipedia.org This method involves the cyclization and dehydration of α-acylamino ketones, typically using strong dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.comacs.org

To produce a 2-phenyloxazole (B1349099) derivative, an N-acylamino ketone would be the starting material. For example, the cyclodehydration of N-(1-oxopropan-2-yl)benzamide would yield 5-methyl-2-phenyloxazole (B7819025), a direct precursor to the target compound. Modern variations of this method utilize milder reagents to accommodate sensitive functional groups. thieme-connect.de For instance, reagents like triflic acid or a combination of triphenylphosphine, iodine, and triethylamine (B128534) have been used to effect the cyclodehydration under less harsh conditions. wikipedia.orgnih.gov These milder methods are particularly useful in the synthesis of complex natural products containing the oxazole ring. rsc.org

Table 2: Reagents for Dehydrative Cyclization of α-Acylamino Ketones

Dehydrating Agent Conditions Applicability
Concentrated Sulfuric Acid (H₂SO₄)Strong acid, often with heatClassical Robinson-Gabriel synthesis. synarchive.com
Phosphorus Pentachloride (PCl₅)Strong dehydrating agentTraditional method for 2,5-diaryloxazoles. acs.org
Phosphoryl Chloride (POCl₃)Reflux conditionsUsed for cyclization of N-acyl-α-amino ketones. nih.gov
Triflic Acid (TfOH)Promotes cyclization under milder conditionsGenerates water as the only byproduct. nih.govnih.gov
Trichloroacetyl chloride/Pyridine/DMAPMild conditionsSuitable for sensitive vinyloxazoles. rsc.org

The Bredereck reaction provides another route to the oxazole core, typically by reacting α-haloketones with formamide (B127407) or other primary amides. pharmaguideline.com This method is particularly useful for synthesizing 2,5-disubstituted oxazoles. In the context of the target molecule, reacting an appropriate α-haloketone with benzamide (B126) would lead to the desired 2-phenyl-5-substituted oxazole ring. For instance, the reaction of 1-bromo-2-butanone (B1265390) with benzamide would yield 5-ethyl-2-phenyloxazole.

The Fischer and Robinson-Gabriel syntheses are foundational methods in oxazole chemistry. pharmaguideline.com The Fischer oxazole synthesis, discovered in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdbpedia.org To form 2,5-diphenyl-oxazole, for example, the cyanohydrin of benzaldehyde (mandelic acid nitrile) is reacted with another molecule of benzaldehyde. wikipedia.orgcutm.ac.in The reaction proceeds through an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org

The Robinson-Gabriel synthesis, reported independently in 1909 and 1910, remains one of the most common methods for preparing oxazoles. synarchive.comwikipedia.orgacs.org It relies on the acid-catalyzed cyclodehydration of α-acylamino ketones. synarchive.comwikipedia.org An isotopic labeling study using oxygen-18 confirmed that during the cyclization, the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketone oxygen is expelled as water. acs.org

Modern synthetic chemistry has introduced a variety of catalytic methods for constructing the oxazole ring, often providing higher yields and milder reaction conditions than classical approaches. tandfonline.com These methods frequently employ transition metal catalysts.

Metal-based Catalysis : Various metals, including gold, copper, ruthenium, palladium, and cobalt, have been shown to catalyze the formation of 2,5-disubstituted oxazoles. tandfonline.comrsc.orgnih.govrsc.org For example, a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org Copper-catalyzed cascade reactions of alkenes with azides also yield 2,5-disubstituted oxazoles. rsc.org Ruthenium(II) porphyrin in conjunction with copper salts can catalyze the cyclization of benzene (B151609) carboxylic acids and phenylacetylenes. nih.govacs.org Gold catalysts can be used to prepare oxazoles from acetylenes and nitriles. scientificupdate.com

Metal-Free Catalysis : To avoid residual metal contamination, metal-free catalytic systems have been developed. Iodine-catalyzed tandem oxidative cyclizations of aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride offer a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org Another iodine-catalyzed method involves a decarboxylative domino reaction starting from aryl methyl ketones and α-amino acids. nih.gov Recently, a strategy involving the metal-free C–O bond cleavage of an ester using amines has been reported for oxazole synthesis. rsc.org

Installation of the Bromomethyl Moiety

Once the 2-phenyloxazole ring with a suitable precursor group at the 5-position is synthesized, the final step is the introduction of the bromomethyl group. There are two primary strategies for this transformation.

Radical Bromination of a Methyl Group : The most direct route is the radical bromination of 5-methyl-2-phenyloxazole. This precursor can be synthesized via methods like the Robinson-Gabriel cyclization of N-(1-oxopropan-2-yl)benzamide. The bromination is typically achieved using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions. This reaction proceeds via a free-radical mechanism at the allylic-like methyl group of the oxazole ring.

Substitution of a Hydroxymethyl Group : An alternative pathway involves the synthesis of 5-hydroxymethyl-2-phenyloxazole. This intermediate can be prepared, for example, through the Van Leusen reaction using benzaldehyde and an appropriate isocyanide precursor. The hydroxyl group can then be converted to a bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

A search for the synthesis of 5-bromo-2-phenyloxazole (B1271533) (note the bromo- substituent is directly on the ring, not on a methyl group) indicates that regiocontrolled lithiation followed by reaction with an electrophilic bromine source is a viable method for creating bromo-substituted oxazoles. researchgate.net This highlights the reactivity of the oxazole ring and the potential for functionalization at various positions.

Regioselective Bromination of Phenyl-Substituted Oxazoles

The direct bromination of a methyl group at the C5 position of a 2-phenyloxazole ring presents a challenge in regioselectivity. While direct electrophilic aromatic substitution on the oxazole ring is difficult due to its deactivation by the pyridine-like nitrogen atom, radical bromination of an existing 5-methyl group is a plausible route. nih.gov Typically, N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions would be the method of choice. However, the specifics of such a reaction for 5-methyl-2-phenyloxazole are not extensively detailed in the available literature, and the potential for competitive bromination on the phenyl ring must be considered.

Analogous studies on the regioselective bromination of other heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB), demonstrate that high regioselectivity can be achieved under controlled conditions. nih.gov These methods often rely on the specific electronic properties of the heterocyclic core to direct the substitution. For activated systems like phenols, mild and highly regioselective para-bromination has been achieved using reagents like trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides, which is suggested to proceed via a mechanism involving hydrogen bonding that shields the ortho positions. chemistryviews.orgresearchgate.net While not directly applicable to a methyl group, these studies underscore the importance of reagent and condition selection in controlling regioselectivity.

Nucleophilic Substitution Strategies for Bromomethyl Group Introduction

An alternative and often more controlled approach to introduce the bromomethyl group is through the nucleophilic substitution of a suitable leaving group on a 5-functionalized 2-phenyloxazole. A common precursor for this strategy is 5-(hydroxymethyl)-2-phenyloxazole. The conversion of the hydroxyl group to a bromide can be achieved using various standard brominating agents.

Reagent ClassSpecific ReagentsTypical Conditions
Phosphorus HalidesPBr₃, PPh₃/Br₂Inert solvent (e.g., CH₂Cl₂), often at low temperatures
Thionyl HalidesSOBr₂Can be used neat or in a solvent
Carbon-basedCBr₄/PPh₃ (Appel reaction)Inert solvent (e.g., CH₂Cl₂ or THF)

This approach is advantageous as it avoids the potential side reactions associated with direct bromination of the oxazole or phenyl rings. The synthesis of the 5-(hydroxymethyl)-2-phenyloxazole precursor can be accomplished through various oxazole formation reactions where one of the starting materials bears a protected hydroxymethyl group. For instance, the cyclodehydration of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) is a mild and efficient method for forming the oxazole ring, which could be adapted for this purpose. organic-chemistry.org

The reactivity of the resulting this compound is high, allowing for facile subsequent nucleophilic substitutions to build more complex molecules. vulcanchem.com

Continuous Flow Reactor Syntheses of Bromomethyl-Oxazole Analogs

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals and pharmaceutical intermediates. While specific examples for the continuous flow synthesis of this compound are not prominent in the literature, the methodologies for the synthesis of related oxazole systems in flow are established. These typically involve the reaction of a key intermediate with a solid-supported reagent packed in a column within the flow reactor. This setup allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in an automated mesofluidic flow reactor, highlighting the potential of this technology for the on-demand synthesis of oxazole building blocks.

One-Pot and Multicomponent Reaction Protocols for this compound Synthesis

One-pot and multicomponent reactions are highly desirable from a green chemistry perspective as they reduce waste, save time, and minimize purification steps. The synthesis of this compound is amenable to such strategies. A notable approach involves the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with propargyl bromide. For instance, the synthesis of 5-(bromomethyl)-3-phenylisoxazoles, a close analog, has been achieved in a one-pot reaction from the corresponding aldoxime and propargyl bromide using N-chlorosuccinimide (NCS) in an aqueous solvent mixture. researchgate.net A similar strategy could be envisioned for the oxazole counterpart.

Another relevant one-pot synthesis involves the gold(III)-catalyzed propargylic substitution of a propargylic alcohol with a p-toluamide, followed by a gold(III)-catalyzed bromocyclization to yield a (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com While this yields a dihydrooxazole with an exocyclic double bond, it demonstrates the feasibility of a one-pot assembly of key fragments, which could potentially be adapted to form the desired this compound.

Advanced Synthetic Techniques and Process Intensification

To enhance reaction rates, improve yields, and move towards more environmentally benign synthetic protocols, advanced energy input technologies such as microwave irradiation and ultrasonication have been explored for the synthesis of oxazole derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of a variety of heterocyclic compounds, including oxazoles. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can drive reactions to completion in minutes, which would otherwise require hours of conventional heating. While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly reported, the synthesis of related compounds suggests its applicability. For example, the microwave-assisted synthesis of 2,5-disubstituted oxazoles has been reported, and the cationic ring-opening polymerization of 2-phenyl-2-oxazolines has been significantly accelerated under microwave irradiation, indicating the stability of the 2-phenyloxazole system to these conditions. rsc.org The synthesis of N-alkylated benzotriazoles via microwave irradiation also highlights the efficiency of this method for alkylation reactions, which could be analogous to the formation of the bromomethyl group. nih.gov

Ultrasonication-Mediated Chemical Transformations

Ultrasonication provides a mechanical form of energy that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This can lead to shorter reaction times, milder reaction conditions, and improved yields. The application of ultrasound has been successful in the one-pot, three-component synthesis of isoxazolines, demonstrating its utility in promoting cycloaddition reactions. nih.gov Furthermore, the combination of ultrasound with deep eutectic solvents has been reported as a novel and energy-efficient method for the synthesis of oxazoles. capes.gov.br These findings suggest that an ultrasonication-mediated approach could be a viable and green alternative for the synthesis of this compound, potentially enabling reactions at lower temperatures and with shorter durations compared to conventional methods. nih.govcapes.gov.br

Application of Ionic Liquids in Oxazole Synthesis

Ionic liquids (ILs) have emerged as a significant class of green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. youtube.comnih.gov In the context of oxazole synthesis, ILs offer notable advantages, including enhanced reaction rates, simplified product isolation, and the potential for catalyst and solvent recycling. ijpsonline.com

Research has demonstrated the utility of ILs in classical oxazole syntheses like the van Leusen reaction. An improved one-pot synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid medium. organic-chemistry.org For instance, the use of 1-butyl-3-methylimidazolium bromide, [bmim]Br, as both the solvent and promoter has been shown to produce high yields. ijpsonline.com A key benefit of this system is the reusability of the ionic liquid for up to six cycles without a significant drop in product yield. ijpsonline.comorganic-chemistry.org

Furthermore, pyrrolidine-derived long-chain ionic liquids have been employed as effective catalysts for synthesizing oxazole derivatives, achieving yields as high as 99%. ijpsonline.com These ILs have proven more effective than more common imidazolium-based ionic liquids in certain applications. ijpsonline.com The synthesis of related 2-aryl-2-oxazoline derivatives from aryl nitriles and 2-aminoethanol has also been successfully achieved without a catalyst, using [bmim]Br as a neutral, recyclable reaction medium. tandfonline.com This method provides a straightforward and efficient pathway to oxazoline precursors, which can be subsequently converted to oxazoles. tandfonline.com

The mechanism in these reactions often involves the activation of reactants by the ionic liquid, which facilitates the necessary cyclization steps to form the oxazole ring. tandfonline.com

Table 1: Examples of Ionic Liquid Applications in Oxazole and Oxazoline Synthesis

Reaction TypeIonic LiquidReactantsKey FindingReference
van Leusen Oxazole Synthesis[bmim]BrTosMIC, Aliphatic Halides, AldehydesHigh product yields; IL is reusable for up to six runs without loss of activity. ijpsonline.comorganic-chemistry.org
Synthesis of Oxazole DerivativesPyrrolidine-derived ILs (e.g., [BsCtP][OTf])Alcohols, Thiols (for thioether moiety)Reported yields up to 99%; more effective than common imidazole (B134444) ILs. ijpsonline.com
Synthesis of 2-Aryl-2-Oxazolines[bmim]BrAryl Nitriles, 2-AminoethanolCatalyst-free reaction in a recyclable green medium with good to excellent yields. tandfonline.com

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball milling to drive chemical reactions, represents a powerful green chemistry tool. researchgate.net These solvent-free or low-solvent (liquid-assisted grinding) techniques can lead to higher yields, shorter reaction times, and access to novel chemical reactivities compared to traditional solution-phase synthesis. researchgate.netcolab.ws

In the field of heterocyclic synthesis, mechanochemistry has been successfully applied to the preparation of oxazole derivatives. A notable example is the mechanochemical synthesis of 5-amino-4-cyanoxazoles. researchgate.net This process involves the reaction of 2-amido-3,3-dichloroacrylonitriles with amines in a mixer mill, demonstrating a viable route to substituted oxazoles under solvent-free conditions. researchgate.net

While direct mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemical halogenation are well-established and highly relevant. colab.ws The introduction of a bromine atom onto a precursor molecule can be achieved by grinding the substrate with a solid halogenating agent such as N-bromosuccinimide (NBS). colab.ws Such solid-state reactions avoid the use of hazardous solvents and can be highly efficient. colab.ws For instance, the mechanochemical fluorination of various substrates has been achieved by grinding with reagents like Selectfluor, sometimes in the presence of catalytic amounts of ionic liquids. colab.ws

The synthesis of related heterocyclic systems, such as 2-phenylimidazo[1,2-a]pyridine, has been effectively demonstrated using manual grinding and vortex mixing, eliminating the need for solvents and significantly reducing reaction times. researchgate.net These findings underscore the potential of mechanochemistry as a sustainable and efficient alternative for constructing the this compound molecule, both in the formation of the oxazole ring and in the subsequent functionalization steps like bromination.

Table 2: Overview of Relevant Mechanochemical Synthesis

Reaction TypeMethodReactants/ReagentsKey FindingReference
Heterocycle SynthesisMixer Mill2-amido-3,3-dichloroacrylonitriles, AminesSuccessful preparation of 5-amino-4-cyanoxazoles under mechanochemical conditions. researchgate.net
HalogenationGrinding/Ball MillingOrganic Substrates, N-halosuccinimides (e.g., NBS)An effective, solvent-free method for introducing halogen atoms onto organic molecules. colab.ws
Heterocycle SynthesisManual Grinding/Vortex Mixing2-aminopyridine, 2-bromoacetophenoneSolvent-free, energy-efficient synthesis of 2-phenylimidazo[1,2-a]pyridine. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2 Phenyloxazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent reaction pathway for 5-(bromomethyl)-2-phenyloxazole involves the nucleophilic substitution of the bromide ion. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, proceeding typically through an S(_N)2 mechanism. This allows for the straightforward installation of various functional groups, significantly expanding the chemical space accessible from this starting material.

The displacement of the bromide by heteroatom nucleophiles is a widely employed strategy for the synthesis of 2-phenyl-5-substituted oxazole (B20620) derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Amines: Primary and secondary amines react readily with this compound to yield the corresponding 5-(aminomethyl)-2-phenyloxazole derivatives. This reaction is a cornerstone for building molecules with potential biological activity, as the resulting secondary or tertiary amine can be a key pharmacophoric feature. nih.gov

Ethers: Alkoxides and phenoxides serve as effective oxygen-based nucleophiles to form ether linkages. The reaction with substituted phenols, for example, leads to the formation of 5-(phenoxymethyl)-2-phenyloxazole derivatives, which are investigated for various applications.

Amides and Sulfonamides: The nitrogen atom of an amide or a sulfonamide can also act as a nucleophile, although it is generally less reactive than an amine. Deprotonation with a suitable base is often required to generate the corresponding anion, which then displaces the bromide. This leads to the formation of N-alkylated amides and sulfonamides, respectively. nih.gov Such reactions have been used to link the oxazole core to other important chemical moieties. nih.gov

Table 1: Examples of Nucleophilic Substitution with Heteroatoms

Nucleophile Product Structure Reaction Type
Primary/Secondary Amine Amination
Alcohol/Phenol Etherification
Amide N-Alkylation
Sulfonamide N-Alkylation

Creating new carbon-carbon bonds is a central goal in organic synthesis. The electrophilic bromomethyl group of this compound can be attacked by various carbon-based nucleophiles, extending the carbon skeleton of the molecule.

This type of reaction typically involves stabilized carbanions, such as those derived from malonic esters, β-ketoesters, or cyanoacetates. In the presence of a base, these active methylene (B1212753) compounds are deprotonated to form a nucleophilic enolate, which then attacks the bromomethyl group in a classic S(_N)2 fashion. This strategy is a reliable method for introducing a two- or three-carbon chain with versatile functional handles (esters, ketones, nitriles) at the 5-position of the oxazole. While direct functionalization is possible, sometimes a two-step process of oxidation and magnesium-sulfoxide exchange is employed for complex substrates. nih.gov The mechanism often involves the generation of a key intermediate, such as a carbocation, which triggers the C-C bond formation. nih.gov

Cross-Coupling Reactions Involving the Bromomethyl Functionality

While classical nucleophilic substitution is common, the bromomethyl group can also participate in metal-catalyzed cross-coupling reactions. These advanced methods offer alternative and powerful ways to form new bonds, particularly carbon-carbon bonds, under specific catalytic conditions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netnih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netyoutube.com

While most commonly applied to sp²-hybridized halides (e.g., aryl bromides), the Suzuki-Miyaura coupling can also be adapted for sp³-hybridized electrophiles like this compound. In this context, the reaction would involve the coupling of the bromomethyl group with an aryl or vinyl boronic acid. The catalytic cycle is understood to involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govyoutube.com The use of specialized dialkylbiaryl phosphine (B1218219) ligands can enhance the reactivity of these catalysts, making the coupling of even challenging substrates more routine. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling Scheme

Electrophile Nucleophile Catalyst/Ligand Product
R-B(OH)₂ Pd(0) catalyst, Ligand, Base

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings represent potential, albeit less commonly reported, pathways for the functionalization of this compound. These reactions expand the toolkit for creating diverse molecular architectures.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organotin compound), catalyzed by palladium. It could theoretically be applied to couple this compound with various organostannanes.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its application to sp³-hybridized halides like the bromomethyl group is less common but conceivable under specific conditions for synthesizing 5-alkynyl-2-phenyloxazole derivatives.

Negishi Coupling: This powerful reaction utilizes a palladium or nickel catalyst to couple an organohalide with an organozinc reagent. The high reactivity of organozinc compounds makes this a potent method for C-C bond formation.

Heck Coupling: While typically involving the reaction of an alkene with an aryl or vinyl halide, variations for sp³ halides exist and could potentially be used. nih.gov

These reactions generally offer alternative routes to complex molecules, with the choice of method often depending on the desired target structure and the compatibility of functional groups present in the substrates. nih.gov

Rearrangement Pathways

The study of rearrangement pathways provides insight into the stability and potential alternative reactivity of a molecule. For oxazole derivatives, rearrangements can occur under thermal, acidic, or basic conditions, sometimes leading to unexpected products.

One of the most well-known rearrangements in oxazole chemistry is the Cornforth rearrangement, which involves the thermal isomerization of a 4-acyloxazole to a new oxazole isomer. However, this specific rearrangement is not directly applicable to the this compound structure.

Research into the reactivity of analogous systems, such as 2-bromomethyl-1,3-thiaselenole, reveals that the presence of a proximal heteroatom (like selenium) can lead to the formation of cyclic onium intermediates (e.g., a seleniranium cation) through anchimeric assistance. mdpi.com This intermediate can then be attacked by nucleophiles at multiple sites, sometimes leading to ring-opening and subsequent rearrangement to form different heterocyclic systems. mdpi.com While not directly documented for this compound, the possibility of the oxazole oxygen or nitrogen participating in analogous transient intermediates under certain conditions cannot be entirely ruled out, potentially opening up unforeseen rearrangement pathways. However, under typical nucleophilic substitution and cross-coupling conditions, the compound reacts predictably at the bromomethyl group.

Oxazole Ring-Opening and Subsequent Recyclization Processes

While the primary reactivity of this compound is centered on the bromomethyl group, the stability of the oxazole ring itself can be a factor in certain reaction pathways. Under specific conditions, the oxazole ring can undergo opening. For instance, lithiation at the 2-position of some 4,5-diaryloxazoles can be complicated by ring-opening to form an isonitrile enolate. nih.gov Although this specific reaction has been noted for other oxazoles, it highlights a potential reaction pathway that could be relevant under strongly basic conditions.

Following ring-opening, subsequent recyclization can lead to the formation of different heterocyclic structures. This type of transformation is a known phenomenon in oxazole chemistry, often driven by the reaction conditions and the nature of the substituents on the oxazole core.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. The dienophilic and dipolarophilic nature of the oxazole ring and its derivatives allows for their participation in various cycloaddition pathways.

The oxazole ring system can participate as a 1,3-dipole equivalent in [3+2] cycloaddition reactions. This reactivity is crucial for the synthesis of various five-membered heterocyclic compounds. While specific studies focusing solely on this compound in [3+2] cycloadditions are not extensively detailed in the provided context, the general reactivity of oxazoles suggests this is a viable pathway for creating novel molecular architectures.

The Diels-Alder, or [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Oxazoles can function as dienes in these reactions, particularly when activated by electron-donating or -withdrawing groups. The reaction of an oxazole with a dienophile leads to a bicyclic intermediate which can then, depending on the reaction conditions and substrate, undergo further transformations to yield substituted pyridines or other aromatic systems.

For instance, the [4+2] cycloaddition of α-nitrosoalkenes with thiochalcones has been shown to be a highly periselective and regioselective process, yielding styryl-substituted 4H-1,5,2-oxathiazines. nih.gov While this example does not directly involve this compound, it demonstrates the potential of substituted heterocycles to participate in selective Diels-Alder reactions. nih.gov The presence of the phenyl group at the 2-position and the bromomethyl group at the 5-position of the oxazole ring in the title compound would be expected to influence the regioselectivity and stereoselectivity of such cycloaddition reactions. nih.gov

A formal, metal-free [2+2+2] cycloaddition strategy based on a cascade of two pericyclic processes has also been described, which involves an intramolecular propargylic ene reaction to generate a vinylallene that subsequently undergoes an intermolecular or intramolecular Diels-Alder reaction. nih.gov This highlights the diverse strategies available for constructing complex cyclic systems from precursors that can engage in [4+2] cycloadditions. nih.gov

Cycloaddition Type Reactant Classes Key Features Potential Products
[3+2] Cycloaddition Oxazole as 1,3-dipole equivalent, various dipolarophilesFormation of five-membered ringsSubstituted pyrroles, imidazoles, etc.
[4+2] Cycloaddition Oxazole as diene, various dienophilesFormation of six-membered rings, often with subsequent aromatizationSubstituted pyridines, benzenes

Computational and Theoretical Studies on Reaction Mechanisms

To gain a deeper understanding of the reactivity and to predict the outcomes of reactions involving this compound, computational and theoretical methods are employed.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for studying the electronic structure and reactivity of molecules. These calculations can determine the electrophilicity and nucleophilicity of different sites within this compound, providing insights into its reactivity towards various reagents.

For example, high-level DFT calculations have been used to support experimental findings in the hetero-Diels-Alder reactions of α-nitrosoalkenes and thioketones, confirming that these cycloadditions are kinetically controlled processes. nih.gov Similar computational studies on this compound could elucidate the transition state energies for different reaction pathways, such as nucleophilic substitution at the bromomethyl group versus cycloaddition at the oxazole ring. This would allow for a rationalization of experimentally observed product distributions and the prediction of reaction outcomes under different conditions.

Experimental investigations sometimes lead to unexpected products, and computational studies can be instrumental in postulating the mechanisms behind these transformations. For instance, if a reaction involving this compound were to yield a rearranged or otherwise unanticipated product, computational modeling could be used to explore various plausible mechanistic pathways.

By calculating the energies of intermediates and transition states for different proposed mechanisms, researchers can identify the most likely pathway leading to the observed product. This can involve exploring possibilities such as ring-opening and recyclization cascades, sigmatropic rearrangements, or the involvement of reactive intermediates like radicals or carbenes. This interplay between experimental observation and theoretical calculation is crucial for advancing the understanding of the complex reactivity of heterocyclic compounds like this compound.

Catalytic Reactions Involving Halomethyloxazoles

The presence of the bromomethyl group on the oxazole ring of this compound makes it a prime candidate for several types of catalytic cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. The general reactivity patterns observed for other brominated heterocycles, particularly those with a benzylic-like bromide, suggest that this compound would readily undergo reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.comnih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a 5-arylmethyl-2-phenyloxazole derivative. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, with a phosphine ligand. mdpi.comnih.gov The general mechanism involves the oxidative addition of the bromomethyl group to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the coupled product and regenerate the catalyst. nih.gov Research on analogous compounds like 2-bromo-5-(bromomethyl)thiophene (B1590285) has shown that the bromomethyl group can be selectively coupled under specific conditions. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rug.nlresearchgate.net It is catalyzed by palladium complexes and typically requires a base. libretexts.org In the case of this compound, a Heck reaction with an alkene, such as an acrylate (B77674) or styrene, would be anticipated to produce a 5-alkenyl-2-phenyloxazole derivative. The reaction generally proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org For this compound, a Sonogashira coupling with a terminal alkyne would result in the formation of a 5-alkynyl-2-phenyloxazole. The reaction mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle, where the copper acetylide is the active nucleophile. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds. wikipedia.orgrsc.org The reaction can be applied to substrates like this compound to introduce a variety of amino groups at the 5-position. The catalytic cycle involves oxidative addition of the palladium to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the arylamine product. wikipedia.orgnih.gov

While specific experimental data and detailed research findings for these catalytic reactions with this compound are not present in the available literature, the established principles of these powerful synthetic methods strongly suggest its utility as a versatile building block in organic synthesis. Further research would be necessary to determine the optimal conditions and catalyst systems for achieving high yields and selectivity in these transformations.

Applications As a Versatile Synthetic Building Block in Complex Molecule Construction

Utility in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the bromomethyl group in 5-(bromomethyl)-2-phenyloxazole provides a gateway to a variety of heterocyclic structures. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The synthesis of polycyclic systems containing an oxazole (B20620) ring is a key area where this compound demonstrates its value. For instance, it can be utilized in tandem reactions to construct fused heterocyclic systems. Silver-catalyzed tandem condensation reactions, for example, have been employed to create 2-(phenylsulphinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols. nih.gov

The versatility of this compound extends to the synthesis of other important heterocyclic scaffolds, such as thiazoles and quinoxalinones.

Thiazoles: Thiazole derivatives are known for their broad range of biological activities. The synthesis of these compounds can be achieved by reacting a bromoacetyl derivative with a thioamide. nih.gov Although not a direct use of this compound, the principle of using an α-bromo carbonyl compound is analogous and highlights the synthetic potential of the bromomethyl group.

Quinoxalinones: Quinoxalinones are a class of heterocyclic compounds with a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. researchgate.net They are significant in medicinal chemistry and can be synthesized through various methods, including the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. bohrium.com While direct synthesis from this compound is not explicitly detailed, its role as a building block for more complex structures that could then be converted to quinoxalinones is a plausible synthetic strategy. For example, functionalized quinoxalinones are considered privileged structures with a wide array of pharmacological activities. researchgate.netnih.gov The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones has been achieved through a one-pot amidation/N-arylation reaction, showcasing the diverse routes to these scaffolds. rsc.org

Role in Molecular Scaffold Derivatization and Functionalization

The ability to introduce a variety of functional groups onto a core molecular structure is crucial for developing new therapeutic agents and materials. This compound serves as an excellent platform for such derivatization.

The bromomethyl group is the key to the diversification of the 2-phenyloxazole (B1349099) scaffold. Its reactivity allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. A notable example is the development of a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo[3,2-a]pyridone pilicide scaffold. nih.gov This intermediate allows for the introduction of various heteroatom-linked substituents, including amines, ethers, amides, and sulfonamides, through reactions with the bromomethyl group. nih.gov This highlights the power of using a bromomethyl-substituted scaffold for creating a library of compounds for biological screening. nih.gov

Reaction Type Reactant Product Functional Group Reference
Nucleophilic SubstitutionAminesAmines nih.gov
Nucleophilic SubstitutionAlcoholsEthers nih.gov
Substitution followed by further reactionAzide followed by reduction and acylation/sulfonylationAmides, Sulfonamides nih.gov

Precursor for Advanced Organic Transformations and Analog Synthesis

Beyond simple derivatization, this compound can be a starting point for more complex transformations, including the synthesis of analogs with modified electronic properties.

The introduction of fluorine into organic molecules can significantly alter their biological activity and pharmacokinetic properties. nih.govnih.govfrontiersin.org Fluorinated analogs of bioactive molecules are often sought after in drug discovery programs. mdpi.com this compound can serve as a precursor for the synthesis of 5-(fluoromethyl)-2-phenyloxazole through nucleophilic substitution with a fluoride (B91410) source. This transformation is a valuable tool for accessing fluorinated oxazole derivatives. The development of new methods for nucleophilic fluorination of alkyl bromides, such as using Et3N·3HF, has expanded the scope and applicability of this reaction. nih.gov The incorporation of fluorine can enhance metabolic stability and binding affinity to target proteins. mdpi.compsu.edu

Starting Material Reagent Product Significance Reference
This compoundFluoride source (e.g., Et3N·3HF)5-(Fluoromethyl)-2-phenyloxazoleAccess to fluorinated analogs with potentially improved biological properties. nih.gov

This compound stands out as a remarkably versatile and valuable building block in the realm of organic synthesis. Its utility in constructing a wide array of heterocyclic systems, including polycyclic oxazoles, thiazolines, and as a precursor for quinoxalinone synthesis, underscores its importance. Furthermore, the reactivity of its bromomethyl group provides a powerful handle for molecular scaffold derivatization and the synthesis of advanced analogs, such as fluorinated derivatives. The continued exploration of the chemistry of this compound is poised to unlock new avenues for the creation of complex and functionally diverse molecules for a range of scientific applications.

Contribution to the Development of New Molecular Scaffolds and Chemical Probes

The chemical reactivity of this compound, particularly the labile carbon-bromine bond in the bromomethyl group, establishes it as a highly valuable and versatile synthetic building block in the construction of complex molecules. This reactivity allows for the strategic introduction of the 2-phenyloxazole moiety into larger molecular frameworks, facilitating the development of novel molecular scaffolds and sophisticated chemical probes for biological investigations.

The 2-phenyloxazole core is a recognized "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown a wide range of biological activities, including acting as inhibitors of tubulin polymerization, which is a key target in cancer therapy. nih.gov The ability to readily functionalize this core at the 5-position via the bromomethyl group opens up extensive possibilities for creating libraries of new compounds for drug discovery and for designing specific chemical probes.

Development of New Molecular Scaffolds

The development of new molecular scaffolds is a cornerstone of modern drug discovery, aiming to overcome challenges such as drug resistance and the need for improved selectivity. The reactive nature of this compound allows it to serve as a foundational element for building diverse molecular architectures. Through nucleophilic substitution reactions, a wide array of chemical groups can be attached to the methylene (B1212753) carbon, leading to the generation of extensive compound libraries.

For instance, reaction with various amines, thiols, or alcohols can introduce new side chains, each potentially altering the biological activity of the resulting molecule. This approach is central to scaffold-based drug discovery, where a core structure is systematically decorated with different functional groups to explore the chemical space around a biological target. The 2-phenyloxazole portion of the molecule provides a rigid and defined orientation for these appended groups, which is crucial for specific interactions with biological macromolecules.

The synthesis of novel heterocyclic systems can also be achieved using this compound as a starting material. For example, it can be used in multi-component reactions or cycloaddition reactions to construct more complex ring systems, thereby generating entirely new classes of molecular scaffolds.

Reaction Type Reactant Resulting Functional Group Potential Application
Nucleophilic SubstitutionPrimary/Secondary AminesAminomethylIntroduction of basic centers, hydrogen bonding sites
Nucleophilic SubstitutionThiolsThiomethylModulation of lipophilicity, metal chelation
Nucleophilic SubstitutionAlcohols/PhenolsAlkoxymethyl/AryloxymethylAltering steric bulk and electronic properties
Nucleophilic SubstitutionAzidesAzidomethylPrecursor for triazole formation via click chemistry
Carbon-Carbon Bond FormationCyanideCyanomethylPrecursor for carboxylic acids, amines, and other functionalities

This table illustrates the versatility of this compound in creating a variety of derivatives, each with the potential to serve as a new molecular scaffold for biological screening.

Construction of Chemical Probes

Chemical probes are essential tools for studying biological systems, allowing for the visualization and perturbation of specific biomolecules in their native environment. The design of a chemical probe typically involves three key components: a recognition element that binds to the target, a reporter group (such as a fluorophore) that provides a signal, and a linker that connects the two.

Due to its chemical properties, this compound is an excellent candidate for use as a linker or as a core component in the construction of chemical probes. The reactive bromomethyl group can be used to covalently attach the 2-phenyloxazole unit to either a recognition element or a reporter group.

For example, in the development of fluorescent probes, this compound could be reacted with a fluorescent dye that has a nucleophilic handle (e.g., an amine or a thiol). The resulting conjugate would then have a reactive site on the 2-phenyloxazole ring that could be further functionalized to introduce a targeting moiety. Alternatively, the bromomethyl group could be used to attach the entire probe molecule to a specific amino acid residue, such as a cysteine, on a target protein.

The synthesis of fluorescent probes based on the pyochelin siderophore scaffold provides a conceptual parallel. figshare.comnih.gov In that work, a core scaffold was functionalized and then conjugated to a fluorophore to create a probe for detecting iron in biological systems. nih.gov Similarly, the 2-phenyloxazole scaffold could be elaborated and then tagged with a fluorescent reporter to probe for specific biological targets. The general principle of using linker molecules to convert commercial fluorophores into tailored functional probes further underscores the potential utility of this compound in this area. researchgate.netnih.gov

Probe Component Role How this compound could be involved
Recognition ElementBinds to the biological target of interestThe 2-phenyloxazole core itself could be the recognition element, or it could serve as a scaffold to which a targeting group is attached.
Reporter GroupGenerates a detectable signal (e.g., fluorescence)The 2-phenyloxazole moiety could be attached to a known fluorophore via the bromomethyl group.
LinkerConnects the recognition element and the reporter groupThe methylene group of the 5-(bromomethyl) substituent provides a simple and effective linking unit.

The application of such probes is vast, ranging from in vitro assays to in vivo imaging in cellular and animal models, providing invaluable insights into biological processes and disease mechanisms.

Green Chemistry Principles Applied to the Synthesis and Reactions of 5 Bromomethyl 2 Phenyloxazole

Implementation of Solvent-Free and Reduced Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce pollution, cost, and safety hazards. In the context of synthesizing the 2-phenyloxazole (B1349099) core, several strategies have been developed that move away from traditional solvent-intensive methods.

Solvent-free, or solid-state, reaction conditions represent an ideal approach. Research has demonstrated the feasibility of synthesizing related oxazole (B20620) structures without a solvent medium. For instance, the Erlenmeyer-Ploch synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been successfully carried out under solvent-free conditions using calcium acetate (B1210297) as a catalyst. biointerfaceresearch.com This method not only eliminates the need for a solvent but also employs a benign catalyst. Another approach involves mechanochemistry, where mechanical force (e.g., ball milling) induces chemical reactions in the absence of a solvent. rsc.org This technique has been applied to the synthesis of various heterocycles and offers a significant green advantage by reducing waste and energy consumption. researchgate.net Furthermore, an oxidative, copper-catalyzed annulation process has been developed for the facile synthesis of 2,4,5-triarylated oxazoles, which proceeds at a mild temperature under solvent-free conditions. organic-chemistry.org

Where the complete elimination of a solvent is not feasible, the use of environmentally benign alternatives like water is highly encouraged. A notable advancement in the van Leusen oxazole synthesis, a common route to the oxazole ring, involves using water as the reaction medium. This was achieved through the use of β-cyclodextrin, which facilitates the reaction between diverse aldehydes and tosylmethyl isocyanide (TosMIC) at a relatively low temperature of 50 °C. nih.gov This protocol is a significant improvement as it replaces volatile organic solvents with water, the greenest solvent. nih.gov

MethodKey Reagents/CatalystConditionsProduct TypeSource
Solvent-Free SynthesisCalcium AcetateSolvent-free, Heat4-Arylidene-2-phenyl-5(4H)-oxazolones biointerfaceresearch.com
Solvent-Free AnnulationCopper Catalyst, O₂Solvent-free, Mild Temperature2,4,5-Triarylated Oxazoles organic-chemistry.org
Reduced Solvent (Water)β-Cyclodextrin, Et₃NWater, 50 °C5-Substituted Oxazoles nih.gov

Adoption of Energy-Efficient Methodologies (Microwave, Ultrasound)

Conventional synthesis methods often rely on prolonged heating, consuming significant amounts of energy. Green chemistry promotes the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and purer products in much shorter timeframes. biointerfaceresearch.comyoutube.com

Microwave-assisted synthesis has proven highly effective for the preparation of oxazole derivatives. chemicalbook.com For the synthesis of 5-methyl-2-phenyl-oxazole, a direct precursor to the title compound, a microwave-assisted Robinson-Gabriel type cyclization using the Burgess Reagent in tetrahydrofuran (B95107) has been reported, achieving completion in just a few minutes. chemicalbook.com In a closely related example, the bromination of 2-methyl-4-phenyloxazole (B1595679) to yield 5-bromomethyl-2-methyl-4-phenyloxazole (B8725060) was significantly enhanced by microwave irradiation. The reaction, conducted in dimethylformamide (DMF), reached an 82% yield in only 15 minutes at 100°C.

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. While a specific ultrasound-assisted synthesis for 5-(Bromomethyl)-2-phenyloxazole is not prominently documented, its application in the synthesis of analogous heterocycles highlights its potential. For example, new isoxazoline (B3343090) derivatives have been synthesized in high yields using ultrasound activation in an ethanol-water mixture. nih.gov Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) and furan-oxadiazole derivatives has been successfully achieved under ultrasonic irradiation, drastically reducing reaction times compared to conventional methods. rsc.orgnih.gov These examples suggest that sonochemistry could be a viable green alternative for the synthesis of this compound and its precursors.

MethodologyPrecursor/ReactantConditionsProductYieldTimeSource
MicrowaveN-(2-oxopropyl)benzamideBurgess Reagent, THF, Microwave5-Methyl-2-phenyl-oxazole100%~2 min chemicalbook.com

Design and Utilization of Environmentally Benign Catalytic Systems

The third principle of green chemistry discussed here involves the use of catalytic reagents in preference to stoichiometric ones, with a focus on catalysts that are non-toxic, recyclable, and highly efficient.

Ionic liquids (ILs) have emerged as promising green catalysts and solvents due to their low vapor pressure, thermal stability, and potential for recyclability. In the synthesis of oxazoles, ILs such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have been used as a recyclable medium for the van Leusen reaction. organic-chemistry.orgnih.gov More specifically, [bmim]Br has been employed as both a solvent and a catalyst for the bromomethylation of an oxazole precursor, achieving an 89% yield at ambient temperature with minimal waste. The ionic liquid could be recovered and reused multiple times without a significant drop in activity. ijpsonline.com Other task-specific ionic liquids have also been developed to act as a base in one-pot syntheses, further simplifying reaction and workup procedures. nih.gov

The use of phase-transfer catalysts in benign solvents is another effective green strategy. As mentioned previously, the use of β-cyclodextrin in water allows the van Leusen reaction to proceed efficiently by encapsulating the organic reactants within its hydrophobic core, thus facilitating their interaction in the aqueous medium. nih.gov

Furthermore, replacing hazardous and corrosive acid catalysts with solid, reusable alternatives is a key goal. Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resins have been used to catalyze the reaction of TosMIC with aromatic aldehydes to produce 5-aryloxazoles. organic-chemistry.org This system allows for the simple removal of the catalyst and the sulfinic acid byproduct by filtration, yielding products with high purity. organic-chemistry.org The use of non-toxic metal salts, such as calcium acetate in solvent-free reactions, also represents a move towards more environmentally benign catalytic systems. biointerfaceresearch.com

Catalytic SystemReaction TypeKey FeaturesExample ApplicationSource
Ionic Liquid ([bmim]Br)BromomethylationRecyclable catalyst and solvent, ambient temperatureSynthesis of a bromomethyl-oxazole derivative ijpsonline.com
β-Cyclodextrinvan Leusen Oxazole SynthesisEnables reaction in water, biodegradableSynthesis of 5-substituted oxazoles nih.gov
Ion Exchange Resinvan Leusen Oxazole SynthesisReusable solid catalyst, simplified purificationSynthesis of 5-aryloxazoles organic-chemistry.org
Benign Metal Salt (Calcium Acetate)Erlenmeyer-Ploch CondensationNon-toxic catalyst, solvent-free conditionsSynthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones biointerfaceresearch.com

Future Directions and Emerging Research Avenues in 5 Bromomethyl 2 Phenyloxazole Chemistry

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of the bromomethyl group on the oxazole (B20620) ring is a cornerstone of its synthetic utility. Future research will likely delve into novel reactivity modes beyond standard nucleophilic substitutions. The development of new catalytic systems could enable unprecedented transformations of 5-(bromomethyl)-2-phenyloxazole. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully applied to other oxazole systems, could be further explored for this specific compound, allowing for the introduction of a wide range of functional groups at the 5-position. york.ac.uk

Furthermore, the exploration of radical-mediated reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Photoredox catalysis, a rapidly advancing field in organic synthesis, presents an opportunity to engage the bromomethyl group in novel transformations under mild conditions. rsc.org The development of methods for the regioselective functionalization of the oxazole ring itself, in addition to the bromomethyl group, would also significantly expand the chemical space accessible from this starting material. rsc.org Such endeavors could lead to the discovery of entirely new classes of compounds with unique biological activities.

Development of High-Throughput Synthesis and Autonomous Chemical Discovery Platforms

The demand for large and diverse libraries of compounds for drug discovery and materials science is a major driver of innovation in synthetic chemistry. researchgate.net High-throughput synthesis (HTS) methodologies are poised to revolutionize the preparation of derivatives of this compound. By adapting existing synthetic routes to automated platforms, researchers will be able to rapidly generate extensive libraries of analogs with diverse substituents. rsc.orgnih.govacs.org This will be crucial for systematic structure-activity relationship (SAR) studies, allowing for the efficient identification of lead compounds with desired biological or material properties. tandfonline.com

Moreover, the integration of HTS with artificial intelligence and machine learning is giving rise to autonomous chemical discovery platforms. nih.govresearchgate.netyoutube.com These systems can not only synthesize compounds but also analyze the results of biological assays and use that data to predict the next generation of molecules to be synthesized, creating a closed loop of design, synthesis, and testing. nih.govresearchgate.net Applying such platforms to this compound chemistry could dramatically accelerate the discovery of new therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization becomes paramount. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as 2D NMR (COSY, HSQC, HMBC), are essential for the unambiguous structural elucidation of these novel compounds. numberanalytics.comnumberanalytics.comomicsonline.orgrsc.orgyoutube.com These methods provide detailed information about the connectivity and spatial relationships of atoms within a molecule, which is critical for confirming the identity and purity of newly synthesized derivatives. numberanalytics.comomicsonline.org

In addition to NMR, single-crystal X-ray crystallography will continue to be a vital tool for determining the precise three-dimensional structure of this compound derivatives. researchgate.netnih.gov This information is invaluable for understanding their physical and chemical properties, as well as for elucidating their binding modes to biological targets. The insights gained from detailed structural analysis can guide further synthetic efforts and the rational design of next-generation compounds. researchgate.net

Computational Prediction and Rational Design of this compound-Based Molecules for Targeted Applications

Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery and development process. co-ac.com These tools can be leveraged to predict the properties and biological activities of virtual libraries of this compound derivatives, thereby prioritizing synthetic efforts on the most promising candidates. jcchems.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify key structural features that correlate with a desired biological effect, guiding the design of more potent and selective compounds. mdpi.com

Molecular docking simulations can be used to predict how derivatives of this compound might bind to specific protein targets, such as kinases, which are often implicated in diseases like cancer. mdpi.comnih.govnih.govnih.govmdpi.com This allows for the rational design of inhibitors with high affinity and selectivity for their intended target. nih.govnih.gov By combining computational predictions with experimental validation, researchers can significantly streamline the process of developing novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2-phenyloxazole, and what factors influence reaction optimization?

The compound is typically synthesized via alkylation of oxazole precursors. For example, a reaction involving this compound with a nucleophile (e.g., compound 2 in ) in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature for 11 hours yields derivatives. Purification via column chromatography (CH₂Cl₂/MeOH, 30:1) is critical for isolating products, though yields may vary (25–64%) due to competing side reactions . Key factors include solvent choice (polar aprotic solvents enhance reactivity), base strength, and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and purity. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides precise structural data (e.g., triclinic system with unit cell parameters: a = 7.4300 Å, b = 7.6019 Å, c = 22.1933 Å) .

Advanced Research Questions

Q. How can side reactions during alkylation of oxazole precursors be minimized to improve yields?

Competing reactions, such as over-alkylation or hydrolysis of the bromomethyl group, can be mitigated by:

  • Controlled stoichiometry : Use a slight excess of the alkylating agent (1.1–1.3 equiv.) to avoid multiple substitutions.
  • Low-temperature conditions : Reduce thermal degradation (e.g., 0–5°C for sensitive intermediates).
  • Inert atmosphere : Prevent moisture-induced hydrolysis using nitrogen/argon .

Q. What computational methods predict the reactivity of the bromomethyl group in cross-coupling reactions?

Density Functional Theory (DFT) simulations analyze electron density distribution, revealing nucleophilic/electrophilic sites. For example, the bromomethyl group’s electrophilicity is influenced by the oxazole ring’s electron-withdrawing effect. Molecular dynamics (MD) studies further assess solvation effects and transition-state energetics in SN2 mechanisms .

Q. How does substituent positioning (3- vs. 5-bromomethyl) on the oxazole ring affect reactivity?

Regiochemistry significantly impacts reactivity. The 5-bromomethyl isomer (as in this compound) exhibits enhanced electrophilicity due to reduced steric hindrance compared to 3-substituted analogs. This positioning facilitates nucleophilic substitutions (e.g., Suzuki couplings) with aryl boronic acids, as demonstrated in studies of structurally similar oxazole derivatives .

Methodological Recommendations

  • Purification : Prioritize column chromatography over recrystallization for bromomethyl-containing oxazoles to avoid decomposition.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation.
  • Structural Validation : Combine X-ray crystallography with NMR for unambiguous confirmation of regiochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-phenyloxazole
Reactant of Route 2
5-(Bromomethyl)-2-phenyloxazole

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